1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one
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Overview
Description
1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one is a complex organic compound that features a benzothiazine ring system
Preparation Methods
The synthesis of 1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with 2-aminothiophenol under specific conditions to form the benzothiazine ring. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Scientific Research Applications
1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one can be compared with other benzothiazine derivatives, such as:
1,3,4-Thiadiazole derivatives: These compounds also exhibit significant biological activities and are used in similar applications.
Benzoquinoline-based heterocycles: These compounds are known for their antioxidant properties and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
823801-95-2 |
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Molecular Formula |
C16H12N2O3S |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-[2-(4-nitrophenyl)-1,4-benzothiazin-4-yl]ethanone |
InChI |
InChI=1S/C16H12N2O3S/c1-11(19)17-10-16(22-15-5-3-2-4-14(15)17)12-6-8-13(9-7-12)18(20)21/h2-10H,1H3 |
InChI Key |
YTOQQYBRKSPTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(SC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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